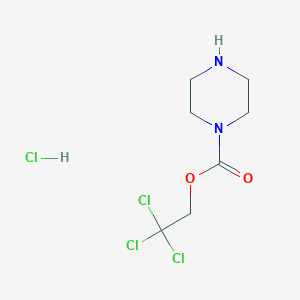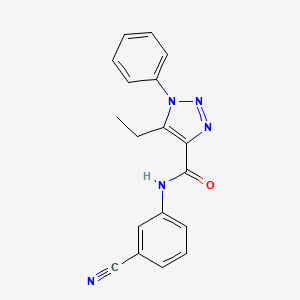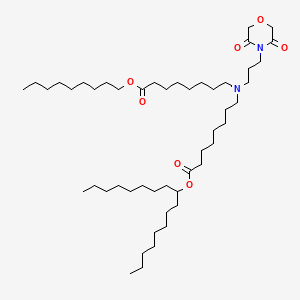
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Esterification: Formation of ester bonds between carboxylic acids and alcohols.
Amidation: Formation of amide bonds between carboxylic acids and amines.
Oxidation and Reduction: Introduction of oxo groups and reduction of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Continuous Flow Chemistry: Streamlined synthesis with continuous input of reactants and output of products, improving efficiency and scalability.
化学反应分析
Types of Reactions
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming oxo groups or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming alcohols or amines.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate may have various scientific research applications, including:
Chemistry: Study of its reactivity and synthesis of derivatives.
Biology: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of other complex molecules or as a functional additive in materials.
作用机制
The mechanism of action of Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors on cell surfaces, triggering downstream signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways, affecting cellular processes.
Membrane Interaction: Integration into cell membranes, altering their properties and affecting cell function.
相似化合物的比较
Similar Compounds
Heptadecan-9-yl 8-((3-(3,5-dioxomorpholino)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: can be compared with other long-chain esters and amides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and long hydrocarbon chain, which may confer unique properties and reactivity compared to similar compounds.
属性
分子式 |
C49H92N2O7 |
|---|---|
分子量 |
821.3 g/mol |
IUPAC 名称 |
nonyl 8-[3-(3,5-dioxomorpholin-4-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H92N2O7/c1-4-7-10-13-16-25-32-42-57-48(54)36-28-21-17-23-30-38-50(40-33-41-51-46(52)43-56-44-47(51)53)39-31-24-18-22-29-37-49(55)58-45(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h45H,4-44H2,1-3H3 |
InChI 键 |
GEWMCTHTNNLJMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCN1C(=O)COCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


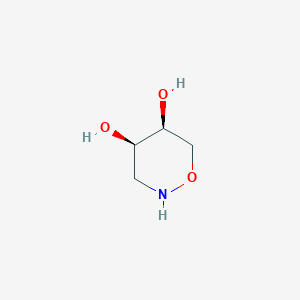
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
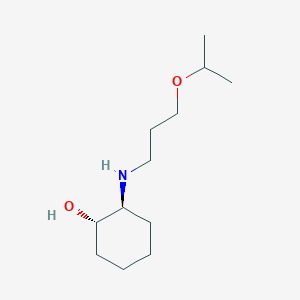
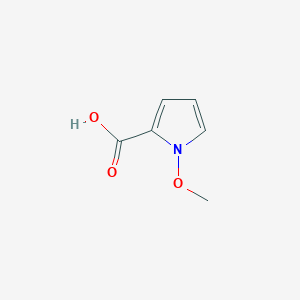
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
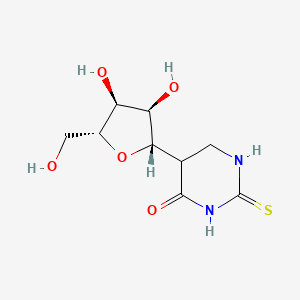
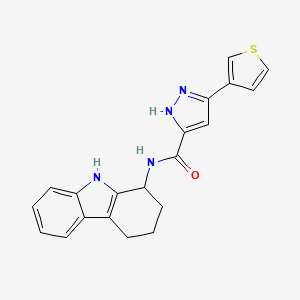
![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)


![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
